methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride
Description
Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride is a brominated aromatic compound featuring an aminomethyl group at the 3-position and a methyl ester at the benzoate group. Its molecular formula is C₉H₁₁BrClNO₂, with a molecular weight of approximately 300.56 g/mol (calculated from constituent atomic weights). The compound’s synthesis typically involves bromination and aminomethylation steps, followed by hydrochloride salt formation.
The bromine substituent enhances electrophilic reactivity, making the compound valuable in Suzuki coupling reactions, while the aminomethyl group offers a site for further functionalization, such as amide bond formation. Applications span pharmaceutical intermediates and organic synthesis building blocks .
Properties
CAS No. |
2514948-23-1 |
|---|---|
Molecular Formula |
C9H11BrClNO2 |
Molecular Weight |
280.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Bromination-Esterification Sequential Approach
A widely employed method involves sequential bromination and esterification of a pre-functionalized benzoic acid derivative. The synthesis begins with 3-(aminomethyl)benzoic acid, which undergoes electrophilic aromatic bromination at the 5-position.
Key Steps :
-
Bromination :
-
Esterification :
Table 1: Bromination-Esterification Optimization
Aminomethyl Group Introduction via Reductive Amination
An alternative route introduces the aminomethyl group post-bromination, avoiding challenges associated with amine stability during harsh bromination conditions.
Procedure :
-
Methyl 5-Bromo-3-formylbenzoate Synthesis :
-
Reductive Amination :
-
Reagents : Sodium cyanoborohydride (NaBH₃CN) and ammonium chloride (NH₄Cl).
-
Conditions : Methanol solvent, 25°C, 24 hours.
-
Challenges : Over-reduction to methyl groups requires strict stoichiometric control.
-
Table 2: Reductive Amination Variables
| Variable | Optimal Condition | Outcome |
|---|---|---|
| Reducing Agent | NaBH₃CN (1.2 eq) | 88% conversion |
| pH | 6.5 (buffered) | Prevents imine hydrolysis |
| Temperature | 25°C | Avoids decarbonylation |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt via acidification, enhancing stability and crystallinity:
-
Acid Treatment :
-
Recrystallization :
Industrial-Scale Considerations
Continuous Flow Synthesis
Modern facilities adopt flow chemistry to improve reproducibility:
-
Bromination Module : Tubular reactor with in-line UV monitoring for real-time bromine consumption analysis.
-
Esterification Unit : Packed-bed reactor with immobilized lipase enzymes, reducing HCl corrosion.
Table 3: Batch vs. Flow Process Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| Cycle Time | 18 hours | 4 hours |
| Yield | 85% | 91% |
| Energy Consumption | 120 kWh/kg | 75 kWh/kg |
Analytical Validation
Structural Confirmation
-
NMR Spectroscopy :
-
Mass Spectrometry :
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated compounds.
Scientific Research Applications
Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for its targets, influencing its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride with key analogs:
Key Research Findings
- Reactivity: The 5-bromo substituent in the target compound enables cross-coupling reactions, unlike non-halogenated analogs (e.g., 3-(aminomethyl)benzoic acid hydrochloride) .
- Solubility: The methyl ester group improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., 3-amino-5-hydroxybenzoic acid hydrochloride) .
- Synthetic Flexibility: The aminomethyl group allows for secondary modifications, such as Schiff base formation, which is less feasible in compounds with fixed amino groups (e.g., methyl 2-amino-5-bromobenzoate) .
Biological Activity
Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride is an organic compound characterized by its unique functional groups, including a bromine atom and an amino group attached to a benzoate structure. Its molecular formula is C₉H₁₀BrN₁O₂, with a molar mass of approximately 244.09 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and organic synthesis.
Structure and Properties
The structural features of this compound contribute to its reactivity and biological interactions. The presence of both the amino and bromine substituents allows for various chemical reactions that can lead to significant biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀BrN₁O₂ |
| Molar Mass | 244.09 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
Anti-inflammatory Effects
The presence of the amino group may also confer anti-inflammatory properties, although specific data on this compound is scarce. Compounds with similar structures often exhibit such activities, which could be explored in future studies.
Synthesis and Evaluation
Recent research has focused on synthesizing derivatives of methyl 3-(aminomethyl)-5-bromobenzoate and evaluating their biological activities:
- Study A : A compound with a similar structure exhibited significant cytotoxic effects on human cell lines, including HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts), suggesting potential applications in cancer therapy .
- Study B : Molecular docking studies revealed that certain derivatives fit well into active sites of key bacterial enzymes, indicating potential as new antimicrobial agents .
Comparative Analysis with Analog Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Antimicrobial Activity | MIC (μM) |
|---|---|---|
| Methyl 3-amino-5-bromobenzoate | Moderate against Gram-positive | N/A |
| Methyl 4-(aminomethyl)-5-bromobenzoate | High against Gram-negative | <0.21 |
| This compound | Potentially high | N/A |
Q & A
Q. How can structural modifications to the aminomethyl group enhance target selectivity in receptor-binding studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
